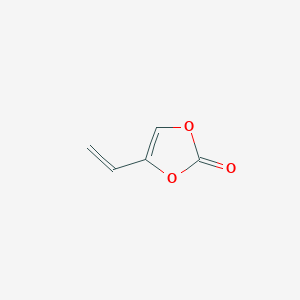
4-Ethenyl-2H-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2H-1,3-dioxol-2-one is a chemical compound with the molecular formula C5H4O3. It is a cyclic carbonate derivative and is known for its unique structure, which includes a five-membered ring containing two oxygen atoms and an ethenyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2H-1,3-dioxol-2-one typically involves the reaction of ethylene carbonate with acetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the use of vinylene carbonate as a starting material, which undergoes a series of chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
4-Ethenyl-2H-1,3-dioxol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethenyl-2H-1,3-dioxol-2-one involves its ability to undergo polymerization and form stable complexes with other molecules. The ethenyl group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. Additionally, the cyclic carbonate structure allows for interactions with various molecular targets, including enzymes and receptors, which can modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Vinylene Carbonate: Similar in structure but lacks the ethenyl group.
Ethylene Carbonate: Contains a similar cyclic carbonate structure but without the ethenyl group.
4,5-Dimethyl-1,3-dioxol-2-one: A derivative with methyl groups instead of the ethenyl group.
Uniqueness
4-Ethenyl-2H-1,3-dioxol-2-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and allows for the formation of a wide range of functionalized derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
Properties
CAS No. |
866552-04-7 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
4-ethenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2 |
InChI Key |
CANNDADZLNCIIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
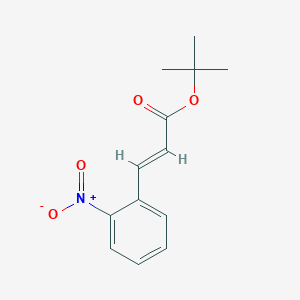
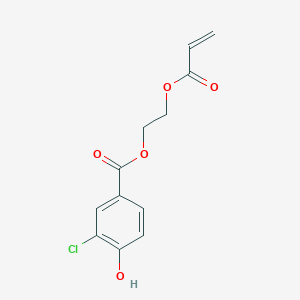
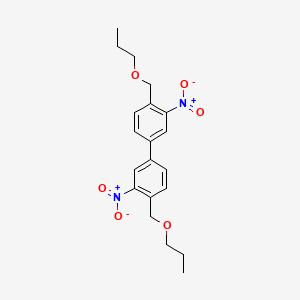

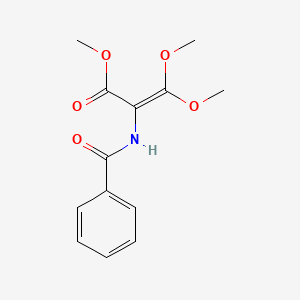
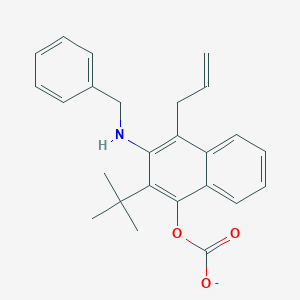
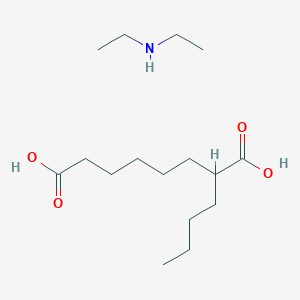
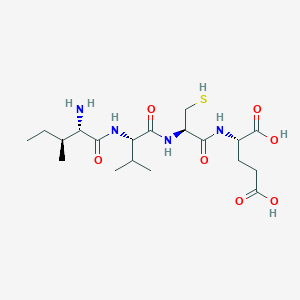
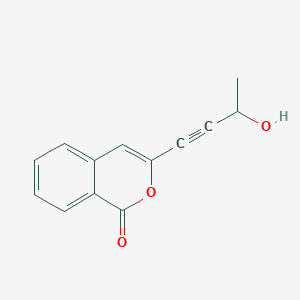
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
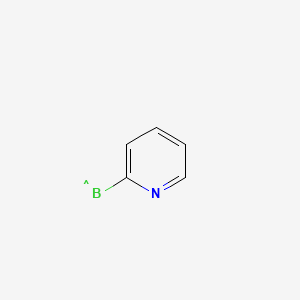
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
